Cholesterol beta-epoxide
Overview
Description
Cholesterol beta-epoxide, also known as cholesterol-5,6-epoxide, is an oxysterol derived from cholesterol. It exists in two diastereoisomeric forms: 5,6α-epoxide and 5,6β-epoxide. These compounds are produced through the epoxidation of cholesterol and have been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary target of Cholesterol beta-epoxide is the cholesterol-5,6-epoxide hydrolase (ChEH) enzyme . This enzyme is very selective for the cholesterol-5,6-epoxide diastereoisomers .
Mode of Action
this compound interacts with its target, the cholesterol-5,6-epoxide hydrolase, by undergoing a process called stereoselective hydration . This process transforms the this compound into cholestane-3beta,5alpha,6beta-triol .
Biochemical Pathways
this compound is an oxysterol, a type of molecule produced as an oxidation product of cholesterol . It can be produced from cholesterol through several mechanisms, including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes . The production of this compound is part of the larger cholesterol metabolic pathway, which includes the biosynthesis of cholesterol, its conversion into various metabolites, and its eventual use in the body .
Pharmacokinetics
It is known that cholesterol, from which this compound is derived, is synthesized by all mammalian cells and transported through the circulation in lipoprotein particles .
Result of Action
The transformation of this compound into cholestane-3beta,5alpha,6beta-triol by the cholesterol-5,6-epoxide hydrolase enzyme is a key step in the metabolism of cholesterol . This process is part of the body’s efforts to maintain cholesterol homeostasis, preventing the over-accumulation and abnormal deposition of cholesterol .
Biochemical Analysis
Biochemical Properties
Cholesterol beta-epoxide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with several enzymes and proteins, including cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydration of this compound to cholestane-3β,5α,6β-triol . This interaction is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols. Additionally, this compound can undergo further enzymatic modifications, leading to the formation of bioactive compounds such as dendrogenins .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cytotoxic and apoptotic effects in neurons and other cell types by disrupting cellular ion homeostasis and increasing oxidative stress . It also affects the exocytosis process in cultured PC12 cells and neurons, leading to altered neurotransmitter release . These effects highlight the compound’s potential role in neurodegenerative diseases and other pathological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit specific enzymes, such as cholesterol-5,6-epoxide hydrolase, thereby modulating the levels of its metabolic products . The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential mutagenic and carcinogenic effects . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been shown to cause sustained alterations in cellular function, including chronic oxidative stress and inflammation . These temporal effects are important considerations for in vitro and in vivo studies investigating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert protective effects by modulating lipid metabolism and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including liver damage, atherosclerosis, and neurodegeneration . These dose-dependent effects highlight the importance of carefully controlling the dosage in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced from cholesterol through the action of cytochrome P450 enzymes and reactive oxygen species . The compound can be further metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3β,5α,6β-triol . This metabolic pathway is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of toxic oxysterols.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Additionally, this compound can interact with specific transport proteins and receptors, influencing its cellular uptake and distribution . These interactions are essential for regulating the compound’s localization and accumulation within different tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and nuclear envelope . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is important for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in cholesterol metabolism and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol beta-epoxide can be synthesized through the epoxidation of cholesterol using peroxyacids such as meta-chloroperbenzoic acid. The reaction typically involves dissolving cholesterol in a solvent like methylene chloride and adding the peroxyacid dropwise. The reaction mixture is then stirred and allowed to react at room temperature .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Cholesterol beta-epoxide undergoes various chemical reactions, including:
Hydration: Catalyzed by cholesterol-5,6-epoxide hydrolase, converting the epoxide to cholestane-3β,5α,6β-triol.
Oxidation: Further oxidation of the triol product can lead to the formation of oncosterone.
Conjugation: Chemical and enzymatic conjugation reactions can produce bioactive compounds such as dendrogenins.
Common Reagents and Conditions:
Hydration: Enzymatic reaction using cholesterol-5,6-epoxide hydrolase.
Oxidation: Typically involves reactive oxygen species or cytochrome P450 enzymes.
Major Products:
- Cholestane-3β,5α,6β-triol
- Oncosterone
- Dendrogenins
Scientific Research Applications
Cholesterol beta-epoxide has significant applications in various fields:
- Chemistry: Used as a model compound to study epoxidation reactions and the behavior of oxysterols.
- Biology: Investigated for its role in cellular processes and its impact on cell membranes.
- Medicine: Studied for its involvement in diseases such as cancer and neurodegenerative disorders. It is also a target for drug development due to its bioactive properties .
- Industry: Potential applications in the synthesis of bioactive molecules and as intermediates in pharmaceutical production .
Comparison with Similar Compounds
- Cholesterol-5α,6α-epoxide
- Cholesterol-5β,6β-epoxide
- Oxysterols (e.g., 7-ketocholesterol, 25-hydroxycholesterol)
Comparison: Cholesterol beta-epoxide is unique due to its stable epoxide ring and its specific metabolic pathways involving cholesterol-5,6-epoxide hydrolase. Unlike other oxysterols, it has distinct biological activities and metabolic fates, making it a valuable compound for studying cholesterol metabolism and its related diseases .
Properties
IUPAC Name |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYIJAGAEJZDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-59-6 | |
Record name | NSC148940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?
A: Research suggests a potential link between this compound and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of this compound in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between this compound and the development of proliferative BBD. [] Additionally, this compound levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []
Q2: How do levels of this compound in breast fluid compare to levels in serum, and what factors influence these levels?
A: Studies show that this compound levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of this compound within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of this compound are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]
Q3: What is known about the carcinogenicity of this compound?
A: While this compound is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of this compound in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.
Q4: What is the mechanism behind the formation of this compound?
A: Evidence suggests that this compound formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of this compound, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []
Q5: How is this compound metabolized?
A: Studies using rabbit aortic endothelial cells indicate that this compound is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of this compound to exert biological effects within cells.
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